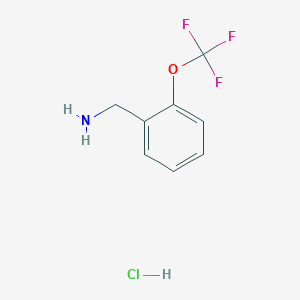

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de (2-(trifluorometoxi)fenil)metanamina es un compuesto químico con la fórmula molecular C8H9ClF3NO. Es conocido por su singular grupo trifluorometoxi unido al anillo fenilo, que le confiere propiedades químicas distintivas. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a su reactividad y potenciales actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de (2-(trifluorometoxi)fenil)metanamina normalmente implica la reacción de (2-(trifluorometoxi)fenil)metanamina con ácido clorhídrico. La reacción se lleva a cabo en condiciones controladas para garantizar la formación de la sal de clorhidrato. El proceso puede implicar el uso de solventes como metanol o etanol para facilitar la reacción .

Métodos de producción industrial

Los métodos de producción industrial para el clorhidrato de (2-(trifluorometoxi)fenil)metanamina suelen implicar la síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para obtener un alto rendimiento y pureza, y el producto se purifica típicamente mediante técnicas de cristalización o recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de (2-(trifluorometoxi)fenil)metanamina experimenta diversos tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.

Sustitución: El grupo trifluorometoxi se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar la selectividad y el rendimiento .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos fenilo sustituidos con trifluorometoxi, mientras que la reducción puede producir diferentes derivados de aminas .

Aplicaciones Científicas De Investigación

El clorhidrato de (2-(trifluorometoxi)fenil)metanamina se utiliza en una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluida la inhibición enzimática y la unión a receptores.

Medicina: Se están realizando investigaciones para explorar sus potenciales aplicaciones terapéuticas, como el desarrollo de nuevos fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de (2-(trifluorometoxi)fenil)metanamina implica su interacción con dianas moleculares específicas. El grupo trifluorometoxi mejora su afinidad de unión a ciertos receptores o enzimas, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependen del contexto biológico y la diana específicos .

Comparación Con Compuestos Similares

Compuestos similares

- (2-(trifluorometil)fenil)metanamina

- (2-metoxifenil)metanamina

- (2-fluorofenil)metanamina

Unicidad

El clorhidrato de (2-(trifluorometoxi)fenil)metanamina es único debido a la presencia del grupo trifluorometoxi, que confiere propiedades electrónicas y estéricas distintivas. Esto lo hace más reactivo y potencialmente más selectivo en sus interacciones en comparación con compuestos similares .

Actividad Biológica

(2-(Trifluoromethoxy)phenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique trifluoromethoxy group and phenyl ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and antimicrobial properties. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound includes several key elements:

- Fluorine Atoms : The trifluoromethoxy group contributes significantly to the compound's lipophilicity.

- Amine Functional Group : This allows for various interactions with biological targets.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethoxy group enhances lipophilicity | Potential neuropharmacological effects, antimicrobial properties |

| (4-Fluoroaniline) | Simpler structure without trifluoromethoxy | Lower metabolic stability |

| (2-(Trifluoromethoxy)aniline) | Different amino group position | Varied biological activity |

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities. Notably, studies have shown that the incorporation of fluorinated groups can enhance metabolic stability and bioactivity. Below are some key findings regarding the biological activity of this compound:

- Neuropharmacological Effects : Computational models suggest that this compound may interact with various neuropharmacological targets, potentially influencing pathways related to mood disorders and neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The trifluoromethoxy group is believed to enhance this activity by improving the compound's ability to penetrate microbial membranes.

- Cancer Treatment Potential : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A study demonstrated that a similar trifluoromethyl-substituted compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the lipophilic nature of these compounds contributes to their effectiveness in disrupting bacterial cell membranes.

- Neuropharmacological Investigation : In a computational study, researchers modeled the interaction of this compound with serotonin receptors, suggesting potential applications in treating anxiety and depression .

- Anticancer Activity Assessment : A recent investigation into fluorinated compounds indicated that those with similar structures showed enhanced cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The study highlighted the importance of fluorine substitution in increasing therapeutic efficacy .

Propiedades

Fórmula molecular |

C8H9ClF3NO |

|---|---|

Peso molecular |

227.61 g/mol |

Nombre IUPAC |

[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-4-2-1-3-6(7)5-12;/h1-4H,5,12H2;1H |

Clave InChI |

WIRWWXLNSRTPAO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CN)OC(F)(F)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.